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Trial Design & Patient Eligibility

The PRIMULA trial (NCT03151408) was a Phase III, double-blind, placebo-controlled, multicenter study

[1] [2]. A total of 406 patients were randomized in a 1:1 ratio to either the experimental or control group [3].

The table below summarizes the core design elements:

Trial Aspect

Specification

Objective

Primary Endpoint

Key Secondary
Endpoints

Treatment Cycles

Experimental Arm

Control Arm

To evaluate efficacy and safety of Pracinostat + Azacitidine vs. Placebo +
Azacitidine [1] [2]

Overall Survival (OS) [3]

Complete Remission (CR) rate, progression-free survival, duration of
response, safety [4]

28-day cycles [1] [2]

Pracinostat (orally) + Azacitidine (subcutaneous/IV) [1] [2]

Placebo (orally) + Azacitidine (subcutaneous/1V) [1] [2]
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Patient eligibility was specifically designed to enroll a population unsuitable for intensive induction

chemotherapy [1] [2]. The main inclusion and exclusion criteria are summarized below:

Category Criteria

| Inclusion | - Diagnesis: Newly diagnosed, confirmed AML (de novo, secondary, or treatment-related) with

intermediate or unfavorable-risk cytogenetics [1] [2].

e Age & Fitness: Age =18 years and unfit for intensive chemo, defined by Age 275 years OR Age <75
years with specific comorbidities (e.g., ECOG PS 2, significant cardiovascular/pulmonary disease,
other organ impairments) [1] [2].

¢ Disease Status: >20% blasts in bone marrow; peripheral WBC count <30,000/uL (after hydroxyurea
cytoreduction if needed) [1] [2]. | | Exclusion | - AML Subtypes: Able to receive intensive
chemotherapy; favorable-risk cytogenetics (e.g., AML-associated inv(16), t(15;17), t(8;21)) [1] [2].

e Prior Therapies: Prior HDAC inhibitor therapy; >1 prior cycle of hypomethylating agent (HMA) for an
antecedent disorder; bone marrow transplant for prior hematological disorder [1] [2].

¢ Health Status: Active malignancy in last 12 months; uncontrolled infections; life-threatening illnesses
unrelated to AML; evidence of AML central nervous system involvement [1] [2]. |

Experimental Protocol & Treatment Schedule

The trial protocol involved a detailed treatment and monitoring schedule for both arms.
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PRIMULA Trial 28-Day Treatment Cycle

/ )
28-Day Treatment Cycle Key Assessments
Cycle Start Response: Safety: Survival:
Day 1 Bone Marrow Blasts, CR/CRI Adverse Events, Blood Counts Overall Survival (Primary)

Pracinostat/Placebo Phase
Oral, 3x/week on alternate days

Overlaps
Days 1-7

Azacitidine Phase
SCI/1V, daily for 7 days

Treatment Rest
7 days

Cycle End
Day 28

Continue until
progression/toxicity

Next Cycle
or Final Assessment
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e Randomization & Stratification: Patients were randomized 1:1 to either Pracinostat plus
Azacitidine or placebo plus Azacitidine. Randomization was stratified by cytogenetic risk category
(intermediate vs. unfavorable) and ECOG performance status (0-1 vs. 2) [1] [2].

¢ Dosing Schedule: The diagram above illustrates the 28-day cycle structure. Key details include:

o Pracinostat/Placebo: Administered orally three times per week on alternate days for the first
three weeks of each cycle [1] [2].

o Azacitidine: Administered at 75 mg/m?2 via subcutaneous or intravenous route for 7 consecutive
days (Days 1-7) of each cycle [1] [2].

¢ Treatment Duration & Follow-up: Treatment continued until disease progression, relapse from
complete remission, or unacceptable toxicity. A minimum of 6 cycles was considered necessary to
achieve complete remission. After discontinuing treatment, patients entered a long-term follow-up
phase for survival monitoring every 3 months until death [1] [2].

Efficacy & Safety Outcomes

The primary results of the PRIMULA trial demonstrated a lack of efficacy for the Pracinostat combination.

. Placebo +

Outcome Measure Pracinostat + AZA Result
AZA

Median Overall 9.95 months 9.95 months Not Significant
Survival (p=0.8275) [3]
Complete 42% (in prior Phase 2) [4] Information Not significantly
Response (CR) missing different in Phase 3
Rate [3]
Common Grade 23  Febrile neutropenia, Information Combination was
Adverse Events thrombocytopenia, infections (from missing tolerable [3]

prior Phase 2) [4]

o Efficacy Conclusion: The pre-planned interim analysis concluded that the study was unlikely to
meet its primary endpoint of overall survival, leading to its discontinuation. The final analysis
confirmed no significant difference in OS between the two groups [4] [3].

o Safety Profile: The combination was reported as "tolerable" in the Phase 3 publication, with no new
safety signals identified [3]. A previous Phase 2 study of the same combination reported that 86% of
patients experienced grade 3 or higher treatment-emergent adverse events, most commonly
including febrile neutropenia (44%), thrombocytopenia (46%), and infections (52%) [4].
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Key Conclusions for Researchers

The PRIMULA trial provides a critical case study in drug development for AML. The well-controlled, large-
scale Phase 3 trial failed to confirm the promising efficacy signals observed in the earlier Phase 2 study,
despite targeting a rational epigenetic pathway combination. This outcome highlights the inherent risks in
drug development and the critical importance of Phase 3 validation. For researchers, this underscores that
pre-clinical synergy and Phase 2 response rates do not always translate into overall survival benefits,

even in patient populations with high unmet need.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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